molecular formula C16H16ClNO3S B7680377 4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide

4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide

Cat. No. B7680377
M. Wt: 337.8 g/mol
InChI Key: TYTZJYIFCJIYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone in the body. It has gained significant attention in scientific research due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide acts as a selective agonist of the ghrelin receptor, which is responsible for the release of growth hormone in the body. It stimulates the pituitary gland to release growth hormone, leading to an increase in insulin-like growth factor-1 (IGF-1) levels in the body.
Biochemical and Physiological Effects:
The increase in growth hormone and IGF-1 levels in the body leads to various biochemical and physiological effects, including increased muscle mass and bone density, improved metabolism, and enhanced immune function. It also promotes the growth and repair of various tissues in the body.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide has several advantages for use in lab experiments, including its ability to stimulate the release of growth hormone without the need for injections. However, it also has limitations, including its relatively short half-life and potential for causing adverse effects in high doses.

Future Directions

There are several future directions for research on 4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide, including its potential use in the treatment of various medical conditions, such as Alzheimer's disease and sarcopenia. Further studies are also needed to determine the optimal dosing and administration of 4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide for maximum efficacy and safety. Additionally, research on the long-term effects of 4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide on various physiological systems is needed to fully understand its potential benefits and risks.

Synthesis Methods

4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzoic acid with 2,3-dimethylphenylamine, followed by the reaction with methylsulfonyl chloride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in various medical conditions, including growth hormone deficiency, osteoporosis, and muscle wasting. It has also been shown to improve cognitive function and sleep quality in elderly individuals.

properties

IUPAC Name

4-chloro-N-(2,3-dimethylphenyl)-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-10-5-4-6-14(11(10)2)18-16(19)12-7-8-13(17)15(9-12)22(3,20)21/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTZJYIFCJIYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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